molecular formula C17H22N4O2S B2981199 2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine CAS No. 930859-22-6

2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine

Cat. No. B2981199
CAS RN: 930859-22-6
M. Wt: 346.45
InChI Key: CTWFQRUTVCPNFB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazine, which is a basic aromatic ring with two nitrogen atoms . It also contains a piperazine ring, which is a common feature in many pharmaceuticals . The propylphenylsulfonyl group could potentially alter the compound’s properties significantly, but without specific research on this compound, it’s hard to say exactly how.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been evaluated for their efficacy against various strains .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other pyrazine derivatives. Pyrazine is a colorless solid that is soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Synthesis and Antibacterial Evaluation : Research has been conducted on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to create effective antibacterial agents. These efforts have led to the development of compounds with significant antibacterial activity, highlighting the potential of sulfonamide-based pyrazine derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

  • Pyrazine Derivatives : Pyrazine heterocycles, including those derived from 2,3-pyrazinedicarboxylic anhydride, have been noted for their wide range of biological activities. Some derivatives are utilized in treating tuberculosis, while others have shown effectiveness against resistant strains of falciparum malaria. This underscores the versatility of pyrazine derivatives in medical applications (Hassan, Zayed, El‐Gaziri, & Metwally, 1991).

  • Antimicrobial Evaluation : Novel synthesis methods have led to the creation of pyrazole sulfonamides, with studies indicating their potent antitubercular and antimicrobial effects. These findings suggest the critical role of the sulfonamide moiety in enhancing the antimicrobial properties of pyrazole derivatives (Bollikolla et al., 2021).

Synthesis and Characterization

  • Novel Silver(I) Sulfonates : Research into silver(I) sulfonates with pyrazine derivatives has led to the synthesis of compounds with unique photoluminescent properties. These studies not only expand the understanding of silver(I) complexes but also explore their potential in creating new materials with specific luminescent characteristics (Liu et al., 2009).

  • Green Chemistry Applications : The development of efficient and environmentally friendly synthesis methods for pyrazole derivatives highlights the commitment to green chemistry. Such advancements ensure that the synthesis process is not only effective but also aligns with sustainable practices (Khazaei et al., 2015).

Mechanism of Action

The mechanism of action would likely depend on the intended use of the compound. For example, some pyrazine derivatives have been studied for their anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies on its potential uses, such as its potential as an anti-tubercular agent . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

2-[4-(4-propylphenyl)sulfonylpiperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-2-3-15-4-6-16(7-5-15)24(22,23)21-12-10-20(11-13-21)17-14-18-8-9-19-17/h4-9,14H,2-3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWFQRUTVCPNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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